7-(3-Chlorophenyl)-1,4-oxazepane
CAS No.:
Cat. No.: VC15729622
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14ClNO |
---|---|
Molecular Weight | 211.69 g/mol |
IUPAC Name | 7-(3-chlorophenyl)-1,4-oxazepane |
Standard InChI | InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2 |
Standard InChI Key | RQRCREYVEDCQOY-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCOC1C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
7-(3-Chlorophenyl)-1,4-oxazepane is defined by the IUPAC name 7-(3-chlorophenyl)-1,4-oxazepane, reflecting its seven-membered oxazepane ring substituted at the 7-position with a 3-chlorophenyl group . The molecular formula C₁₁H₁₄ClNO corresponds to a molar mass of 211.69 g/mol, with a SMILES representation of C1CNCCOC1C2=CC(=CC=C2)Cl . The canonical structure features a chair conformation in the oxazepane ring, as inferred from NMR studies of related 1,4-oxazepane derivatives .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄ClNO | |
Molecular Weight | 211.69 g/mol | |
IUPAC Name | 7-(3-chlorophenyl)-1,4-oxazepane | |
SMILES | C1CNCCOC1C2=CC(=CC=C2)Cl | |
InChI Key | RQRCREYVEDCQOY-UHFFFAOYSA-N |
Synthesis and Regiochemical Considerations
Key Synthetic Pathways
The synthesis of 7-(3-chlorophenyl)-1,4-oxazepane derivatives typically involves a multistep strategy employing trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH)-mediated cleavage reactions. A representative route, as described by Králová et al., begins with the alkylation of 2-bromoacetophenones followed by cyclization to form the oxazepane core . For example, treatment of intermediates with TFA/Et₃SiH in dichloromethane (10:1:9) at room temperature for 24 hours yields 1,4-oxazepane derivatives as diastereomeric mixtures .
Diastereoselectivity and Catalytic Hydrogenation
Regioselectivity in oxazepane formation is influenced by the substituents on the starting aryl halides. For instance, 3-chlorophenyl-substituted precursors favor oxazepane formation over lactone byproducts due to steric and electronic effects . Catalytic hydrogenation (H₂/PtO₂) of nitro intermediates enhances diastereomer separability, enabling isolation of major isomers in yields up to 74% .
Table 2: Representative Synthesis Yields and Conditions
Starting Material (R₃) | Diastereomer Ratio (R:S) | Yield (%) | Conditions |
---|---|---|---|
3-Chlorophenyl | 56:44 | 91 | TFA/Et₃SiH, CH₂Cl₂, 24 h |
4-Fluorophenyl | 67:33 | 77 | H₂/PtO₂, EtOH, 12 h |
3-Thienyl | 93:7 | 89 | TFA/Et₃SiH, CH₂Cl₂, 24 h |
Spectroscopic Characterization
Mass Spectrometry and Chromatography
High-resolution mass spectrometry (HRMS) of the parent ion [M+H]⁺ at m/z 212.09 (calculated for C₁₁H₁₅ClNO⁺: 212.08) confirms molecular identity. Reverse-phase HPLC (RP-HPLC) with C18 columns effectively separates diastereomers, as demonstrated by Králová et al. for structurally similar oxazepanes .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate diastereoselectivity (56:44 to 93:7 ratios), necessitating improved catalytic systems or chiral auxiliaries . Flow chemistry approaches may enhance reproducibility and scalability.
Pharmacological Profiling
In vitro screening against neurological targets (e.g., GABA receptors) is critical to validate hypothesized CNS activities. Toxicity studies must address potential off-target effects linked to the chlorophenyl group.
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